molecular formula C18H22N6OS B5902216 N-(2-cyclohexylpyrazol-3-yl)-2-[3-(4-methyl-1,3-thiazol-5-yl)pyrazol-1-yl]acetamide

N-(2-cyclohexylpyrazol-3-yl)-2-[3-(4-methyl-1,3-thiazol-5-yl)pyrazol-1-yl]acetamide

Cat. No.: B5902216
M. Wt: 370.5 g/mol
InChI Key: XMRFZSABNJLYIR-UHFFFAOYSA-N
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Description

N-(2-cyclohexylpyrazol-3-yl)-2-[3-(4-methyl-1,3-thiazol-5-yl)pyrazol-1-yl]acetamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexyl group, pyrazole rings, and a thiazole moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyclohexylpyrazol-3-yl)-2-[3-(4-methyl-1,3-thiazol-5-yl)pyrazol-1-yl]acetamide typically involves multiple steps, starting with the preparation of the individual components. The cyclohexylpyrazole and the thiazole-pyrazole intermediates are synthesized separately before being coupled together.

  • Cyclohexylpyrazole Synthesis:

      Starting Materials: Cyclohexanone, hydrazine hydrate, and an appropriate aldehyde.

      Reaction Conditions: The reaction is carried out under reflux conditions in the presence of an acid catalyst to form the cyclohexylpyrazole intermediate.

  • Thiazole-Pyrazole Synthesis:

      Starting Materials: 4-methylthiazole, hydrazine hydrate, and an appropriate aldehyde.

      Reaction Conditions: Similar to the cyclohexylpyrazole synthesis, this reaction is also carried out under reflux conditions with an acid catalyst.

  • Coupling Reaction:

      Starting Materials: Cyclohexylpyrazole and thiazole-pyrazole intermediates.

      Reaction Conditions: The coupling reaction is typically performed in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base like triethylamine to form the final product.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in an acidic medium.

      Products: Oxidation of the pyrazole rings can lead to the formation of diketones or carboxylic acids.

  • Reduction:

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted under anhydrous conditions.

      Products: Reduction can convert ketones or aldehydes within the structure to alcohols.

  • Substitution:

      Reagents: Halogenating agents such as bromine or chlorine.

      Conditions: Carried out in the presence of a catalyst like iron(III) chloride.

      Products: Halogenated derivatives of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of iron(III) chloride.

Major Products:

    Oxidation: Diketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.

Biology:

    Enzyme Inhibition:

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the design of anti-inflammatory or anticancer agents.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(2-cyclohexylpyrazol-3-yl)-2-[3-(4-methyl-1,3-thiazol-5-yl)pyrazol-1-yl]acetamide exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and thereby influencing various biochemical pathways.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways, affecting cellular processes.

    Receptors: It can bind to receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

  • Cetylpyridinium Chloride:

      Structure: Contains a pyridinium ring with a long alkyl chain.

      Applications: Used as an antiseptic and disinfectant.

  • Domiphen Bromide:

      Structure: Similar to cetylpyridinium chloride with a bromide ion.

      Applications: Used in mouthwashes and throat lozenges.

Uniqueness: N-(2-cyclohexylpyrazol-3-yl)-2-[3-(4-methyl-1,3-thiazol-5-yl)pyrazol-1-yl]acetamide is unique due to its combination of cyclohexyl, pyrazole, and thiazole moieties, which confer distinct chemical and biological properties not found in simpler compounds like cetylpyridinium chloride or domiphen bromide .

Properties

IUPAC Name

N-(2-cyclohexylpyrazol-3-yl)-2-[3-(4-methyl-1,3-thiazol-5-yl)pyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6OS/c1-13-18(26-12-19-13)15-8-10-23(22-15)11-17(25)21-16-7-9-20-24(16)14-5-3-2-4-6-14/h7-10,12,14H,2-6,11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRFZSABNJLYIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=NN(C=C2)CC(=O)NC3=CC=NN3C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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